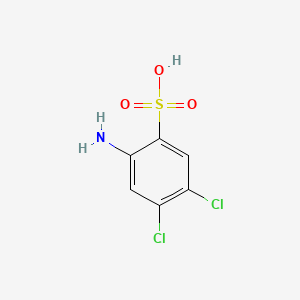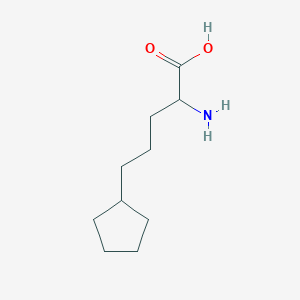
6-Trityl-1,2,3,4-tetra-O-acetyl-beta-D-glucose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Trityl-1,2,3,4-tetra-O-acetyl-beta-D-glucose is a chemical compound with the molecular formula C33H34O10. It is a derivative of glucose, where the hydroxyl groups are protected by acetyl groups, and the sixth position is substituted with a trityl group. This compound is often used in organic synthesis and research due to its unique structural properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Trityl-1,2,3,4-tetra-O-acetyl-beta-D-glucose typically involves the protection of the hydroxyl groups of D-glucose. The process begins with the tritylation of the hydroxyl group at the sixth position, followed by acetylation of the remaining hydroxyl groups. The reaction conditions often include the use of trityl chloride (TrCl) and acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, and employing industrial-scale reactors and purification systems .
化学反応の分析
Types of Reactions
6-Trityl-1,2,3,4-tetra-O-acetyl-beta-D-glucose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.
Reduction: Reduction reactions can convert it back to its parent glucose derivative.
Substitution: The acetyl and trityl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) and BAIB (Bis(acetoxy)iodobenzene).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Reagents like hydrochloric acid (HCl) or bromine (Br2) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can regenerate the parent glucose derivative .
科学的研究の応用
6-Trityl-1,2,3,4-tetra-O-acetyl-beta-D-glucose has several applications in scientific research:
Chemistry: It is used as a protected glucose derivative in the synthesis of complex carbohydrates and glycosides.
Biology: The compound serves as a model substrate in enzymatic studies to understand glycosylation processes.
Medicine: It is investigated for its potential role in drug delivery systems and as a precursor for bioactive molecules.
作用機序
The mechanism of action of 6-Trityl-1,2,3,4-tetra-O-acetyl-beta-D-glucose involves its interaction with specific molecular targets. The trityl and acetyl groups protect the hydroxyl functionalities, allowing selective reactions at other positions. This protection is crucial in multi-step synthesis processes, where selective deprotection can yield desired intermediates .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Similar in structure but lacks the trityl group.
2-Azido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranose: Contains an azido group instead of the trityl group.
1-Thio-beta-D-glucose tetraacetate: Features a thio group in place of the trityl group
Uniqueness
6-Trityl-1,2,3,4-tetra-O-acetyl-beta-D-glucose is unique due to the presence of the trityl group, which provides steric hindrance and stability, making it a valuable intermediate in synthetic chemistry. The trityl group also enhances the compound’s solubility in organic solvents, facilitating various chemical transformations .
特性
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34O10/c1-21(34)39-29-28(43-32(42-24(4)37)31(41-23(3)36)30(29)40-22(2)35)20-38-33(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-19,28-32H,20H2,1-4H3/t28-,29-,30+,31-,32-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJGUFOLNHYRQE-HXBJCGEWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














